5-Bromothiophene-2-carbaldehyde

Catalog No.
S662447
CAS No.
4701-17-1
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-carbaldehyde

CAS Number

4701-17-1

Product Name

5-Bromothiophene-2-carbaldehyde

IUPAC Name

5-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C=O

Synonyms

2-Bromo-5-formylthiophene; 2-Bromo-5-thiophenecarboxaldehyde; 2-Formyl-5-bromothiophene; 5-Bromo-2-carbonylthiophene; 5-Bromo-2-formylthiophene; 5-Bromo-2-thienylaldehyde; 5-Bromo-2-thiophenaldehyde; 5-Bromo-2-thiophenecarboxaldehyde; 5-Bromothiophen

Canonical SMILES

C1=C(SC(=C1)Br)C=O

Synthesis of Radiolabeled Compounds

One application of 5-Bromothiophene-2-carbaldehyde in scientific research is its use as a precursor in the synthesis of radiolabeled compounds. A study published in the journal "Nuclear Medicine and Biology" describes the use of 5-Bromothiophene-2-carbaldehyde to prepare 5-[18F]fluoro-2-thiophene carboxaldehyde, a potential radiotracer for imaging the dopamine transporter in the brain. [] This radiotracer could be valuable for diagnosing and monitoring Parkinson's disease and other neurological disorders.

5-Bromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3BrOSC_5H_3BrOS and a molecular weight of approximately 191.05 g/mol. It features a bromine atom attached to a thiophene ring, which is further substituted with an aldehyde group at the 2-position. This compound is notable for its aromatic properties and is classified as a heterocyclic compound due to the presence of sulfur in the thiophene ring. The structure contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines or other nucleophiles to form imines or Schiff bases.
  • Oxidation Reactions: The aldehyde can be oxidized to form carboxylic acids or other functional groups, depending on the reagents used.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-Bromothiophene-2-carbaldehyde exhibits biological activity, particularly as a precursor for biologically active compounds. For instance, derivatives of this compound have been studied for their potential antioxidant and antibacterial properties. Some studies suggest that it may also act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 5-Bromothiophene-2-carbaldehyde typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available thiophene derivatives.
  • Bromination: Bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Formylation: The introduction of the aldehyde functional group is usually accomplished through a Vilsmeier-Haack reaction or similar methods involving phosphorus oxychloride and an appropriate carbonyl source .
  • Purification: The final product is purified using techniques such as column chromatography.

These methods allow for the efficient production of 5-Bromothiophene-2-carbaldehyde with high yields.

5-Bromothiophene-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs.
  • Materials Science: This compound can be utilized in the development of organic electronic materials due to its electronic properties.
  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules.

Studies have shown that 5-Bromothiophene-2-carbaldehyde interacts with various biological systems. Its derivatives have been tested for activity against different pathogens, demonstrating potential as an antibacterial agent. Additionally, its role in inhibiting specific cytochrome P450 enzymes suggests it may influence drug metabolism, making it relevant in pharmacological studies .

Several compounds share structural similarities with 5-Bromothiophene-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromothiophene-2-carboxylic acid7311-63-90.80
Methyl 5-bromothiophene-2-carboxylate62224-19-50.73
Ethyl 5-bromothiophene-2-carboxylate5751-83-70.70
5-Methylthiophene-2-carbaldehyde13679-70-40.70
4-Bromo-2-thiophenecarboxaldehyde18791-75-80.67

Uniqueness

5-Bromothiophene-2-carbaldehyde stands out due to its specific bromination pattern and aldehyde functionality, which influence its reactivity and biological activity compared to other thiophene derivatives. Its ability to form various derivatives through nucleophilic substitution and condensation reactions makes it particularly valuable in synthetic chemistry.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (12.5%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4701-17-1

Wikipedia

5-Bromothiophene-2-carbaldehyde

Dates

Modify: 2023-08-15

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